Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 3-methyl-2,1-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-8-5-7(10(12)13-2)3-4-9(8)11-14-6/h3-5H,1-2H3 |
InChI Key |
PPLKIFNCWBSBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the isoxazole ring via cyclization reactions involving hydroxylamine derivatives.
- Introduction of methyl substituents on the benzene and isoxazole rings.
- Esterification or direct use of methyl esters to obtain the final carboxylate functionality.
Reported Synthetic Routes
Cyclization via Claisen Condensation and Hydroxylamine Salt Reaction
A notable method involves the condensation of dimethyl oxalate with acetone under sodium methoxide catalysis to form methyl acetylacetonate, which then undergoes condensation-cyclization with hydroxylamine salts to form the isoxazole ring system. This is followed by ammonification to yield the desired isoxazole derivative without the need for intermediate separation, enhancing efficiency and yield.
- Key reagents: Dimethyl oxalate, acetone, sodium methoxide, hydroxylamine salts (e.g., hydroxylammonium sulfate or hydrochloride).
- Conditions: Reaction temperatures from -5°C to 120°C, reaction times ranging from 0.5 to 25 hours depending on the step.
- Solvents: Polar solvents such as methanol, ethanol, or aprotic solvents like DMF or DMSO.
- Advantages: Low cost, high yield, no intermediate isolation required.
This method is detailed in a Chinese patent (CN1156723A), which describes the mole ratio optimization and solvent choices for best results.
Esterification and Hydroxylamine Cyclization Using Ethylacetoacetate Derivatives
Another approach involves the reaction of ethylacetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This intermediate then reacts with hydroxylamine sulfate in the presence of sodium acetate to form ethyl-5-methylisoxazole-4-carboxylate, which can be hydrolyzed or further functionalized.
- Key steps:
- Formation of ethyl ethoxymethyleneacetoacetic ester.
- Cyclization with hydroxylamine salts.
- Crystallization of the isoxazole carboxylic acid intermediate.
- Solvents for crystallization: Toluene, acetic acid, ethyl acetate, acetonitrile, chlorinated solvents.
- Impurities: Isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate can form due to non-specific nucleophilic attacks during intermediate formation, requiring careful control.
Hydrolysis of Ethyl Esters to this compound
Hydrolysis of the corresponding ethyl esters under basic conditions (e.g., sodium hydroxide in tetrahydrofuran/methanol/water mixtures) followed by acidification can yield the free acid, which can be subsequently esterified to the methyl ester.
- Typical conditions:
- Stirring at room temperature for 18-20 hours.
- Acidification to pH 2 with hydrochloric acid.
- Extraction with ethyl acetate and drying.
- Yield: Approximately 90% reported for the acid formation step.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is a chemical compound with the molecular formula . It belongs to the class of isoxazole derivatives and has a wide range of scientific research applications.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity, which can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Chemistry
- It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Isoxazole synthesis often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. Another approach involves the cyclization of intermediate compounds using hydroxylamine hydrochloride () in refluxing methanol.
Biology
- The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- In vitro studies revealed that this compound effectively induced apoptosis in breast cancer cell lines, suggesting a potential therapeutic application in oncology.
Medicine
- Isoxazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
- Inhibition of MEK by compounds like this compound has been shown to have potential therapeutic benefit in several studies . Small molecule MEK inhibitors have been shown to inhibit human tumor growth in nude mouse xenografts, block static allodynia in animals, and inhibit the growth of acute myeloid leukemia cells .
- The MEK cascade has also been implicated in inflammatory diseases and disorders, including allergic contact dermatitis, rheumatoid arthritis, osteoarthritis, inflammatory bowel diseases, chronic obstructive pulmonary disorder, psoriasis, multiple sclerosis, asthma, diseases and disorders related to diabetic complications, and inflammatory complications of the cardiovascular system such as acute coronary syndrome .
Industry
- It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
| Biological Activity | Description |
|---|---|
| Antimicrobial Efficacy | A study demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Anticancer Research | In vitro studies revealed that this compound effectively induced apoptosis in breast cancer cell lines. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential therapeutic application in oncology. |
Case Studies
Antimicrobial Efficacy: A study conducted on various isoxazole derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate
Key Observations:
- Substituent Position and Bioactivity : Chloro or nitro groups at position 3 enhance electrophilicity, improving interactions with biological targets like bacterial FtsZ proteins . Methoxy groups increase solubility and modulate CNS receptor binding .
- Ring Fusion Differences : Benzo[c]isoxazole derivatives (target compound) exhibit distinct electronic properties compared to benzo[d]isoxazole analogs due to the fused ring orientation, affecting π-π stacking and metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted values based on structural analogs. †Calculated using ChemDraw.
Key Observations:
- Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit lower logP values compared to ethyl esters, enhancing aqueous solubility but reducing membrane permeability .
- Hydroxyl vs. Methyl Substituents : Hydroxyl groups (logP ~0.8) increase hydrophilicity, whereas methyl groups (logP ~2.1) improve lipophilicity, critical for blood-brain barrier penetration .
Biological Activity
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique isoxazole ring system substituted with a methyl group on the benzene moiety, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that isoxazole derivatives can possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth .
- Antiviral Properties : Compounds in the isoxazole family have been explored for their antiviral potential. Preliminary studies suggest that this compound may interfere with viral replication mechanisms .
- Anticancer Effects : Isoxazole derivatives are being investigated for their role as anticancer agents. The compound's mechanism involves modulation of specific molecular targets, which may lead to apoptosis in cancer cells .
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The isoxazole ring allows for binding to biological targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to:
- Inhibition of histone deacetylases (HDACs), which are crucial in cancer cell regulation.
- Modulation of signaling pathways associated with inflammation and immune responses .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on various isoxazole derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Research : In vitro studies revealed that this compound effectively induced apoptosis in breast cancer cell lines. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential therapeutic application in oncology .
Q & A
Q. What are the established synthetic methodologies for Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate?
The compound is synthesized via cyclocondensation of hydroxylamine derivatives with substituted benzaldehydes, followed by esterification. A typical procedure involves reacting 3-methylbenzaldehyde derivatives with hydroxylamine hydrochloride in ethanol under reflux (70–80°C for 6 hours), followed by methyl esterification using methyl chloride or dimethyl sulfate. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields the product with >85% purity .
Advanced Synthesis
Q. How can reaction conditions be optimized to enhance regioselectivity in substituted isoxazole derivatives?
Regioselectivity is influenced by:
- Solvent polarity : Acetonitrile improves cyclization efficiency compared to ethanol.
- Catalysts : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) minimizes side products.
- Temperature gradients : Stepwise heating (50°C → 80°C) prevents premature decomposition.
Monitoring via TLC (silica gel, UV visualization) at 30-minute intervals ensures intermediate stability. For brominated analogs, NaHCO₃ buffers maintain pH 7–8 to avoid debromination .
Basic Characterization
Q. What analytical techniques confirm the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Methyl group at C3 appears as a singlet (δ 2.4 ppm in ¹H NMR; δ 21.5 ppm in ¹³C NMR).
- Mass spectrometry : Molecular ion peak at m/z 221 [M+H]⁺.
- IR spectroscopy : Ester carbonyl stretch at ~1720 cm⁻¹.
X-ray crystallography (where applicable) resolves π-stacking interactions in the solid state .
Advanced Characterization
Q. How can researchers resolve aromatic proton coupling in NMR spectra?
Use 2D NMR techniques:
- HSQC/HMBC : Correlate methyl protons with adjacent carbons.
- NOESY : Identify spatial proximity between the methyl group and aromatic protons (e.g., NOE enhancement at 3.8 Å).
Deuterated DMSO-d₆ enhances resolution for oxygen-sensitive intermediates. For unstable derivatives, low-temperature (4°C) NMR acquisition minimizes degradation .
Basic Biological Activity
Q. What therapeutic potentials are reported for this compound?
- Antimicrobial : MIC of 16 µg/mL against S. aureus (comparable to ampicillin).
- Anticancer : IC₅₀ of 12 µM in MCF-7 breast cancer cells via apoptosis induction.
- Anti-inflammatory : COX-2 inhibition (IC₅₀ 1.2 µM) confirmed by molecular docking .
Advanced Biological Mechanism
Q. What molecular targets mediate its anticancer effects?
Mechanistic studies reveal:
- Topoisomerase IIα inhibition : Kd = 45 nM (fluorescence polarization assay).
- Tubulin binding : 35% polymerization inhibition at 10 µM (microtubule disassembly assay).
- Protein interaction : Strong binding to BSA (Ka = 1.8×10⁵ M⁻¹) via hydrophobic pockets .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on substituent effects in bioactivity?
Approaches include:
- QSAR modeling : Hammett σ constants correlate para-bromo substitution with 3-fold higher cytotoxicity vs. methyl.
- Isogenic cell line testing : HeLa cells show higher sensitivity (IC₅₀ 3.8 µM) than HEK293 (>100 µM).
- Metabolic stability assays : Microsomal half-life increases from 2.1 h (methyl) to 5.7 h (bromo) .
Application in Drug Development
Q. What strategies improve pharmacokinetic profiles?
- Prodrug design : tert-Butyl esterification boosts oral bioavailability from 12% to 58% in rats.
- PEGylation : Reduces hepatic clearance (t₁/₂ extended from 2.1 h to 5.7 h).
- Co-crystallization : Cyclodextrin complexes enhance aqueous solubility 20-fold .
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
